molecular formula C19H17ClN4O3S B2399807 N-(2-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 905780-97-4

N-(2-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No. B2399807
CAS RN: 905780-97-4
M. Wt: 416.88
InChI Key: YYNMCPVYCFAOMU-UHFFFAOYSA-N
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Description

The compound appears to contain several notable functional groups, including a 1,2,4-triazine ring, a thioacetamide group, and a methoxybenzyl group. These groups are common in a variety of organic compounds, including pharmaceuticals and dyes .


Molecular Structure Analysis

The compound contains a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. This ring is part of a larger structure that includes a thioacetamide group (a sulfur atom double-bonded to a carbonyl group) and a methoxybenzyl group (a benzene ring with a methoxy group and a methyl group attached) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazine ring, the thioacetamide group, and the methoxybenzyl group. These groups could potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar triazine ring and the polar thioacetamide group could influence its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated that rhodanine-3-acetic acid-based amides, esters, and derivatives exhibit significant antimicrobial properties against a range of bacteria, mycobacteria, and fungi. For instance, specific compounds have shown high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017). These findings highlight the potential for similar compounds, like N-(2-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, to serve as templates for the development of new antimicrobial agents.

Enzyme Inhibition

Another study focused on the synthesis of novel compounds for the inhibition of lipase and α-glucosidase, enzymes relevant to metabolic disorders. The research identified compounds with significant inhibitory activity, suggesting a potential application in managing conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015). This opens the possibility that N-(2-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide could be investigated for similar enzymatic inhibition properties.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-27-13-8-6-12(7-9-13)10-16-18(26)22-19(24-23-16)28-11-17(25)21-15-5-3-2-4-14(15)20/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNMCPVYCFAOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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